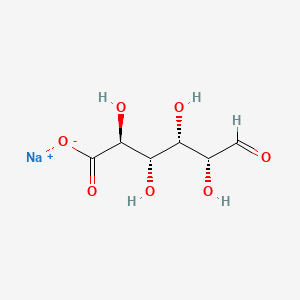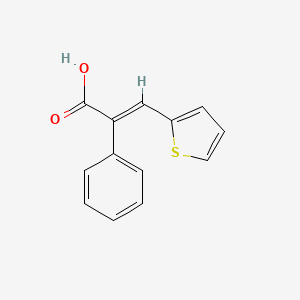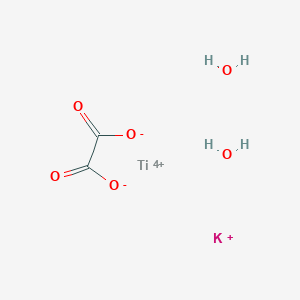
Natriumglucuronat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium glucuronate is a sodium salt of glucuronic acid, a carboxylic acid derived from glucose. It is a white, water-soluble compound with the chemical formula C6H9NaO7. Sodium glucuronate is known for its role in the detoxification processes in the body, where it helps in the conjugation and subsequent elimination of various toxins and drugs.
Wissenschaftliche Forschungsanwendungen
Natriumglukuronat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Vorläufer bei der Synthese verschiedener Glucuronide verwendet.
Biologie: Spielt eine entscheidende Rolle bei den Entgiftungsprozessen in der Leber.
Medizin: Wird in der Arzneimittelformulierung verwendet, um die Löslichkeit und Ausscheidung von Arzneimitteln zu verbessern.
5. Wirkmechanismus
Natriumglukuronat übt seine Wirkungen hauptsächlich durch den Prozess der Glucuronidierung aus. Bei diesem Prozess wird Glucuronsäure mit verschiedenen endogenen und exogenen Substanzen konjugiert, wodurch diese wasserlöslicher werden und ihre Ausscheidung aus dem Körper erleichtert wird. Dieser Mechanismus ist entscheidend für die Entgiftung von Medikamenten, Giftstoffen und anderen schädlichen Substanzen .
Ähnliche Verbindungen:
Natriumgluconat: Ein weiteres Natriumsalz, das von Gluconsäure abgeleitet ist und für seine chelatbildenden Eigenschaften bekannt ist.
Glucuronsäure: Die Stammverbindung von Natriumglukuronat, die an ähnlichen Entgiftungsprozessen beteiligt ist.
Glucarsäure: Eine oxidierte Form der Glucuronsäure mit Anwendungen in biologisch abbaubaren Polymeren.
Einzigartigkeit: Natriumglukuronat ist einzigartig aufgrund seiner spezifischen Rolle bei den Entgiftungsprozessen in der Leber, wo es zur Konjugation und Elimination verschiedener Giftstoffe und Medikamente beiträgt. Seine Fähigkeit, die Löslichkeit und Ausscheidung von Substanzen zu verbessern, macht es besonders wertvoll in medizinischen und pharmazeutischen Anwendungen .
Wirkmechanismus
Target of Action
Sodium glucuronate, also known as Sodium D-glucuronate , is a derivative of glucuronic acid. It primarily targets the process of glucuronidation , a biochemical reaction that links glucuronic acid to various substances to enhance their water solubility and facilitate their transport .
Mode of Action
The mode of action of Sodium glucuronate involves a chemical reaction where gluconic acid is neutralized with sodium hydroxide (NaOH) . This reaction results in the formation of Sodium Gluconate, where the sodium ions (Na+) replace the hydrogen ions (H+) in gluconic acid .
Biochemical Pathways
Sodium glucuronate is involved in the glucuronidation process . This process is a part of phase II drug metabolism, where substances are made more water-soluble to be excreted from the body . Glucuronidation involves the addition of glucuronic acid to substances, which increases their solubility and allows for their elimination from the body .
Pharmacokinetics
It is known that glucuronidation, the process it is involved in, plays a significant role in the metabolism and elimination of many drugs . The resulting glucuronide conjugates are typically excreted via the kidneys or bile .
Result of Action
The primary result of Sodium glucuronate’s action is the formation of glucuronides . These are compounds that have been linked to glucuronic acid, making them more water-soluble . This increased solubility allows for the efficient transport and elimination of these compounds from the body . This process is often used to rid the body of toxins or to aid in the delivery of drugs or hormones .
Action Environment
The action of Sodium glucuronate can be influenced by various environmental factors. For instance, the pH level can affect the ionization state of the compound, potentially impacting its solubility and transport . Additionally, the presence of other substances in the body can influence the efficiency of glucuronidation . For example, certain drugs can inhibit or induce the enzymes involved in glucuronidation, thereby affecting the rate at which glucuronides are formed .
Biochemische Analyse
Biochemical Properties
Sodium glucuronate plays a significant role in biochemical reactions. It is involved in the process of glucuronidation, where glucuronic acid is linked to a molecule to allow for more efficient transport due to its highly water-soluble nature . This process is crucial for the body to rid itself of toxins or to aid in the delivery of drugs or hormones .
Cellular Effects
The effects of Sodium glucuronate on various types of cells and cellular processes are significant. It influences cell function by interacting with endogenous and exogenous toxic substances such as phenol and hydroxyl and amino and alcohol groups in the liver to produce uronic acid substances . This interaction increases the water solubility of these substances, promoting their excretion through renal urine or sweat .
Molecular Mechanism
Sodium glucuronate exerts its effects at the molecular level through a series of binding interactions with biomolecules. The primary oxidation of Sodium glucuronate occurs with UDP-α-D-glucose (UDPG), not with the free sugar . This process involves the transformation of UDP-glucose into UDP-xylose, which is an important sugar donor required for the synthesis of plant cell wall polysaccharides .
Metabolic Pathways
Sodium glucuronate is involved in the uronic acid pathway of glucose conversion to glucuronate . This process begins with the conversion of glucose-6-phosphate to glucose-1-phosphate by phosphoglucomutase, and then activated to UDP-glucose by UDP-glucose pyrophosphorylase. UDP-glucose is then oxidized to UDP-glucuronate by the NAD±requiring enzyme, UDP-glucose dehydrogenase .
Vorbereitungsmethoden
Synthetische Routen und Reaktionsbedingungen: Natriumglukuronat kann durch Oxidation von Glucose synthetisiert werden. Die Hauptmethode beinhaltet die Oxidation der primären Alkoholgruppe von Glucose zu einer Carboxylgruppe, wodurch Glucuronsäure entsteht. Diese Säure wird dann mit Natriumhydroxid neutralisiert, um Natriumglukuronat zu bilden .
Industrielle Produktionsmethoden: Die industrielle Produktion von Natriumglukuronat beinhaltet typischerweise die Fermentation von Glucose unter Verwendung spezifischer Mikroorganismen wie Aspergillus niger oder Pseudomonas-Arten. Der Fermentationsprozess erzeugt Glucuronsäure, die anschließend mit Natriumhydroxid neutralisiert wird, um Natriumglukuronat zu erhalten . Diese Methode ist aufgrund ihrer Effizienz und Umweltfreundlichkeit bevorzugt.
Analyse Chemischer Reaktionen
Arten von Reaktionen: Natriumglukuronat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Es kann weiter oxidiert werden, um Glucarsäure zu erzeugen.
Reduktion: Natriumglukuronat kann reduziert werden, um Glucuronsäure zu bilden.
Substitution: Es kann an Substitutionsreaktionen teilnehmen, bei denen das Natriumion durch andere Kationen ersetzt wird.
Häufige Reagenzien und Bedingungen:
Oxidation: Typischerweise werden Oxidationsmittel wie Salpetersäure verwendet.
Reduktion: Reduktionsmittel wie Natriumborhydrid werden häufig verwendet.
Substitution: Verschiedene Metallsalze können verwendet werden, um das Natriumion zu ersetzen.
Hauptsächlich gebildete Produkte:
Oxidation: Glucarsäure.
Reduktion: Glucuronsäure.
Substitution: Metallglukuronate.
Vergleich Mit ähnlichen Verbindungen
Sodium gluconate: Another sodium salt derived from gluconic acid, known for its chelating properties.
Glucuronic acid: The parent compound of sodium glucuronate, involved in similar detoxification processes.
Glucaric acid: An oxidized form of glucuronic acid with applications in biodegradable polymers.
Uniqueness: Sodium glucuronate is unique due to its specific role in the detoxification processes in the liver, where it helps in the conjugation and elimination of various toxins and drugs. Its ability to enhance the solubility and excretion of substances makes it particularly valuable in medical and pharmaceutical applications .
Eigenschaften
CAS-Nummer |
14984-34-0 |
|---|---|
Molekularformel |
C6H10NaO7 |
Molekulargewicht |
217.13 g/mol |
IUPAC-Name |
sodium;(2S,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoate |
InChI |
InChI=1S/C6H10O7.Na/c7-1-2(8)3(9)4(10)5(11)6(12)13;/h1-5,8-11H,(H,12,13);/t2-,3+,4-,5-;/m0./s1 |
InChI-Schlüssel |
QKHMTHNLNZGTSP-JSCKKFHOSA-N |
SMILES |
C(=O)C(C(C(C(C(=O)[O-])O)O)O)O.[Na+] |
Isomerische SMILES |
C(=O)[C@@H]([C@H]([C@@H]([C@@H](C(=O)O)O)O)O)O.[Na] |
Kanonische SMILES |
C(=O)C(C(C(C(C(=O)O)O)O)O)O.[Na] |
Physikalische Beschreibung |
Monohydrate: White solid; [Alfa Aesar MSDS] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[(5R,10R,13R,17R)-10,13-Dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B1143452.png)





